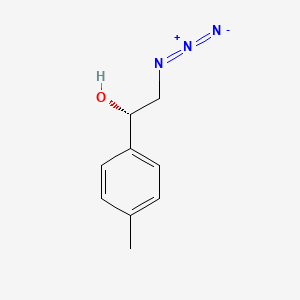

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

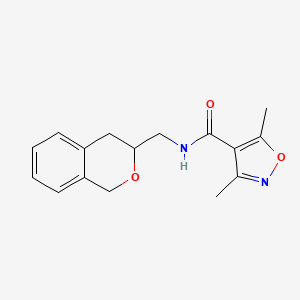

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol, also known as 2-azido-1-(4-methylphenyl)ethan-1-ol or 2-Azido-1-Methylphenylethanol, is an organic compound and a member of the phenylethanol family. It is a colorless, crystalline solid that is soluble in water and alcohols. This compound has a wide range of applications in the scientific and industrial fields and is used as a reagent, catalyst, and intermediate in various syntheses.

科学的研究の応用

Organoelectrosynthesis

Research by Plzak and Wendt (1983) demonstrates the application of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol in organoelectrosynthesis. They focused on the addition of anodically generated azide radicals to styrene, leading to various organic compounds containing the azido group. This work emphasizes the utility of azido compounds in electrochemical synthesis, highlighting their role in producing diverse organic products (Plzak & Wendt, 1983).

Solid-Phase Peptide Synthesis

Tornøe, Christensen, and Meldal (2002) explored the incorporation of azido groups, like those in (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol, into peptides. Their study demonstrates a copper(I)-catalyzed cycloaddition of terminal alkynes to azides on a solid phase, which is critical for constructing diverse peptide structures. This method proves essential for peptide synthesis involving azido groups (Tornøe, Christensen, & Meldal, 2002).

NMR Spectral Analysis

Coxon, Cambridge, and Nam (2004) demonstrated the use of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol derivatives in nuclear magnetic resonance (NMR) spectral studies. They focused on identifying β-prochiral protons in chiral esters, providing valuable information for structural analysis in organic chemistry (Coxon, Cambridge, & Nam, 2004).

Cyclization Reactions

Meng, Ge, Yang, and Wang (2011) utilized azido-phenyl-ethanones similar to (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol in cyclization reactions. Their work highlights the potential of azido compounds in organic synthesis, particularly in forming aminobenzofuran derivatives under mild conditions (Meng, Ge, Yang, & Wang, 2011).

QSAR Analysis in Antioxidant Research

Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, and Rakhimova (2019) conducted a QSAR (Quantitative Structure-Activity Relationship) analysis of compounds similar to (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol. Their focus on antioxidant activities in new derivatives highlights the potential of azido compounds in the development of antioxidants (Drapak et al., 2019).

Photoinduced Copper-Catalyzed Azide-Alkyne Cycloaddition

Arslan and Tasdelen (2016) explored the use of azide compounds in the creation of inorganic/organic hybrid thermosets through a photoinduced copper-catalyzed azide–alkyne cycloaddition. This technique is crucial for developing high-performance materials with diverse applications (Arslan & Tasdelen, 2016).

特性

IUPAC Name |

(1S)-2-azido-1-(4-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5,9,13H,6H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZBTHFXINDRDG-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2422068.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2422077.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2422079.png)

![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2422080.png)

![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B2422082.png)

![1-(2,3-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422083.png)

![(4Z)-4-[(3,5-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2422087.png)

![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride](/img/structure/B2422088.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2422090.png)